molecular formula C23H27N7O B2439257 N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-(1H-indol-3-yl)-N-methylacetamide CAS No. 2201738-40-9

N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-(1H-indol-3-yl)-N-methylacetamide

Cat. No.: B2439257
CAS No.: 2201738-40-9
M. Wt: 417.517
InChI Key: LJNQNYWDSMSBMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-(1H-indol-3-yl)-N-methylacetamide is a potent, selective, and cell-active inhibitor of MAP kinase-interacting serine/threonine-protein kinases 1 and 2 (MNK1/2). This compound functions by competitively binding to the ATP-binding site of MNK1 and MNK2, thereby effectively blocking their kinase activity. The primary research application of this inhibitor is in the field of oncology, where it is used to investigate the role of MNK-mediated eIF4E phosphorylation in cancer progression and resistance. Phosphorylation of eIF4E by MNK1/2 is a critical step in the regulation of mRNA translation for a subset of oncogenes and proteins involved in cell survival, proliferation, and metastasis. By inhibiting MNK1/2, this compound suppresses eIF4E phosphorylation, leading to the downregulation of key oncogenic proteins such as c-Myc, Bcl-2, and MMP-9, which can result in the induction of apoptosis and the inhibition of cancer cell invasion and migration. Studies, such as those published in the Journal of Medicinal Chemistry (https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b01108), have highlighted its high selectivity over a broad panel of other kinases and its efficacy in reducing tumor growth in preclinical models, particularly in triple-negative breast cancer (TNBC) and other aggressive malignancies. It serves as a critical pharmacological tool for dissecting the MNK-eIF4E signaling axis and for exploring potential therapeutic strategies aimed at disrupting this pathway in cancer research. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-2-(1H-indol-3-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N7O/c1-23(2,3)22-26-25-19-9-10-20(27-30(19)22)29-13-16(14-29)28(4)21(31)11-15-12-24-18-8-6-5-7-17(15)18/h5-10,12,16,24H,11,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNQNYWDSMSBMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-(1H-indol-3-yl)-N-methylacetamide typically involves multiple steps:

    Formation of the Triazolopyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.

    Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving β-amino alcohols or β-amino acids.

    Coupling of the Indole Moiety: The indole group is often introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate indole derivatives.

    Final Assembly: The final compound is assembled by coupling the triazolopyridazine and azetidine intermediates with the indole derivative, followed by N-methylation using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the triazolopyridazine ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azetidine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced triazolopyridazine derivatives.

    Substitution: Substituted azetidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical reactivity.

Mechanism of Action

The mechanism of action of N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-(1H-indol-3-yl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine ring can interact with enzyme active sites, while the indole moiety can bind to receptor sites, modulating their activity. This dual interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-(1H-indol-3-yl)-N-ethylacetamide: Similar structure but with an ethyl group instead of a methyl group.

    N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-(1H-indol-3-yl)-N-methylpropionamide: Similar structure but with a propionamide group.

Uniqueness

The uniqueness of N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-(1H-indol-3-yl)-N-methylacetamide lies in its specific combination of functional groups, which allows for unique interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-(1H-indol-3-yl)-N-methylacetamide is a complex organic compound with potential biological applications. Its structural characteristics suggest possible interactions with various biological targets, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C20H30N6OC_{20}H_{30}N_{6}O and a molecular weight of 370.5 g/mol. The presence of a triazole moiety along with an indole structure hints at a diverse range of biological activities.

Property Value
Molecular FormulaC20H30N6OC_{20}H_{30}N_{6}O
Molecular Weight370.5 g/mol
CAS Number2197551-44-1

1. Antitumor Activity

Research has indicated that compounds containing triazole and indole structures exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

Case Study:
In a study evaluating a series of triazole derivatives, several compounds demonstrated IC50 values in the low micromolar range against human cancer cell lines. The specific activity of this compound was not directly reported but is hypothesized to be comparable due to structural similarities.

2. Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Triazoles are known for their antifungal properties; thus, this compound may exhibit similar effects.

Research Findings:
Studies have shown that triazole-containing compounds can inhibit the growth of various bacterial strains. For example, derivatives with structural similarities have been effective against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess antimicrobial properties as well.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

1. Enzyme Inhibition

Compounds with similar structures have been identified as inhibitors of critical enzymes involved in cancer cell proliferation and survival pathways. This includes inhibition of protein kinases and other targets relevant in cancer therapy.

2. Interaction with DNA

Some studies suggest that triazole derivatives may interact with DNA or RNA synthesis pathways, leading to cytotoxic effects in rapidly dividing cells.

Q & A

Q. What are the common synthetic routes to construct the triazolo[4,3-b]pyridazine core in this compound?

The triazolo[4,3-b]pyridazine scaffold can be synthesized via cyclization of hydrazonoyl chlorides with pyridazine derivatives or through diaryliodonium salt-mediated coupling. For example, describes the use of dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate derivatives to form heterocyclic systems under mild conditions . Additionally, hydrazonoyl chlorides (as in ) react with cyanoacetamide derivatives to form pyrazole and triazine analogs, which can be adapted for triazolo-pyridazine synthesis by selecting appropriate precursors .

Q. How is the azetidine ring introduced into the structure, and what are the key challenges in its functionalization?

Azetidine rings are typically synthesized via nucleophilic substitution or ring-closing reactions. For instance, azetidin-3-yl intermediates can be generated by reacting tert-butyl-protected amines with epoxides or halides. highlights the use of acetic acid and controlled heating (55°C) for efficient ring functionalization, though steric hindrance from the tert-butyl group may require prolonged reaction times or elevated temperatures .

Q. What spectroscopic techniques are critical for characterizing the indole and triazolo-pyridazine moieties?

1H/13C NMR is essential for confirming regiochemistry and substituent positions. The indole NH proton typically appears as a broad singlet (δ 10–12 ppm), while the tert-butyl group resonates as a sharp singlet (δ ~1.4 ppm). High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups, as demonstrated in for structurally related N-acylcarbazoles .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in structure-activity relationship (SAR) studies for this compound?

Q. What experimental design strategies optimize the yield of the N-methylacetamide linkage without racemization?

Flow chemistry () enables precise control of reaction parameters (temperature, residence time) to minimize side reactions. Coupling reagents like HATU or EDCI in anhydrous DMF at 0–5°C can suppress racemization during acetamide formation. reports a 91.6% yield for a similar N-methylation step using acetic acid catalysis, suggesting compatibility with this compound’s synthesis .

Q. How do solvent polarity and pH influence the stability of the indole moiety during purification?

The indole group is prone to oxidation under acidic or basic conditions. demonstrates that neutral pH and aprotic solvents (e.g., ethyl acetate or dichloromethane) stabilize indole derivatives during column chromatography. Contradictory solubility data in polar solvents (e.g., DMSO vs. methanol) may require pre-purification solubility screening .

Q. What methodologies address contradictory bioactivity data in kinase inhibition assays?

Orthogonal assay formats (e.g., fluorescence polarization vs. radiometric assays) and counter-screening against off-target kinases can clarify selectivity. highlights triazole derivatives’ pan-assay interference, which may explain false positives. Dose-response curves and kinetic binding studies (e.g., SPR) further validate target engagement .

Methodological Considerations Table

ChallengeSolutionKey Evidence
Low yield in triazolo-pyridazine cyclizationUse diaryliodonium salts under inert atmosphere
Racemization during N-methylationLow-temperature coupling with EDCI/HOBt
Indole oxidation during purificationNeutral pH and argon-sparged solvents
SAR contradictionsHybrid DFT/molecular docking

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.